molecular formula C15H11BrN2O2 B1269695 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole CAS No. 331989-19-6

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B1269695
CAS No.: 331989-19-6
M. Wt: 331.16 g/mol
InChI Key: LHHCNRHXTIQIMJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-methoxybenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives. For instance, the methoxy group can be demethylated to form a phenol derivative.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds, leading to the formation of more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

    Medicine: Due to its potential biological activities, the compound is being explored as a lead compound in drug discovery and development. It may serve as a starting point for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes. Its unique chemical structure allows for the modification of material properties to suit specific applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    3-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a bromine atom. This compound may have different reactivity and biological activities.

    3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxy group instead of a methoxy group. This compound may have different solubility and reactivity.

    3-(4-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a methoxy group. This compound may have different physical and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-19-13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCNRHXTIQIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355042
Record name 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331989-19-6
Record name 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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